![molecular formula C10H14BrNO4S B299659 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299659.png)
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white or off-white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide is not well understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the production of inflammatory cytokines, thereby reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide in lab experiments include its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. However, its limitations include its unknown mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as neurodegenerative diseases and infectious diseases.
In conclusion, 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the growth of cancer cells and reduce inflammation make it a promising candidate for further research. However, further investigation is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide involves the reaction of 2-bromo-4,5-dimethoxybenzenesulfonyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields. It has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Eigenschaften
Molekularformel |
C10H14BrNO4S |
---|---|
Molekulargewicht |
324.19 g/mol |
IUPAC-Name |
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO4S/c1-4-12-17(13,14)10-6-9(16-3)8(15-2)5-7(10)11/h5-6,12H,4H2,1-3H3 |
InChI-Schlüssel |
NJYMGMZLHHRHSQ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)OC)OC)Br |
Kanonische SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.